molecular formula C12H20N2O8S2 B11610777 3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1',1'-tetraoxide CAS No. 24373-84-0

3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1',1'-tetraoxide

Cat. No.: B11610777
CAS No.: 24373-84-0
M. Wt: 384.4 g/mol
InChI Key: PXXCTNDLYZCAFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esters, including 3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . The reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid and alcohol react to form the ester and water. Acid chlorides and acid anhydrides can also be used as starting materials to synthesize esters .

Industrial Production Methods

Industrial production of esters often involves large-scale esterification reactions using carboxylic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

24373-84-0

Molecular Formula

C12H20N2O8S2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoyloxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C12H20N2O8S2/c15-11(13-9-1-5-23(17,18)7-9)21-3-4-22-12(16)14-10-2-6-24(19,20)8-10/h9-10H,1-8H2,(H,13,15)(H,14,16)

InChI Key

PXXCTNDLYZCAFC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OCCOC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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